
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, also known as CPP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, in animal models of neurodegeneration. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways. However, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It is a synthetic compound and may not accurately reflect the physiological effects of natural compounds. In addition, the exact mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate. One area of research is the development of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, which may lead to the discovery of novel signaling pathways and targets for drug development. Furthermore, the development of new synthetic methods for ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate may improve its yield and purity, making it a more valuable compound for scientific research.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has also been investigated for its anti-tumor effects in various cancer cell lines. In addition, ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
CAS RN |
122453-97-8 |
|---|---|
Product Name |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |
InChI Key |
RQSAOSHNBJFBJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
synonyms |
4-(4-CHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


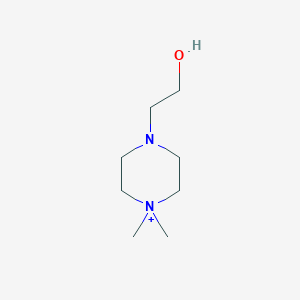
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
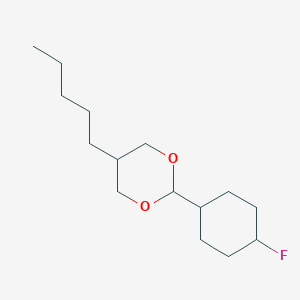

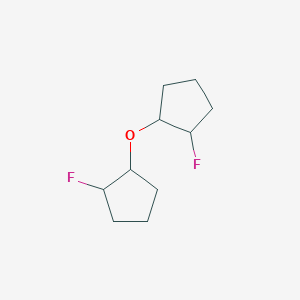
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
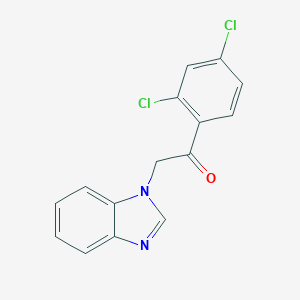


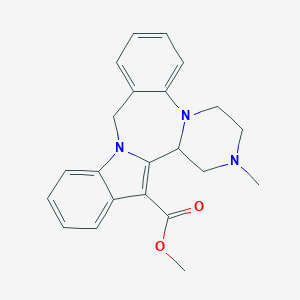

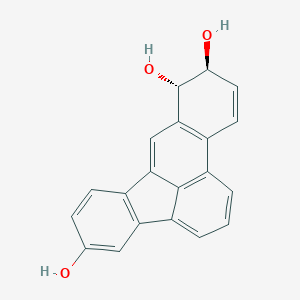
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)